molecular formula C12H17N2NaO3 B14653116 Barbituric acid, 5-allyl-5-(1-methylbutyl)-, sodium salt, S(-)- CAS No. 51165-37-8

Barbituric acid, 5-allyl-5-(1-methylbutyl)-, sodium salt, S(-)-

Cat. No.: B14653116
CAS No.: 51165-37-8
M. Wt: 260.26 g/mol
InChI Key: AXXJTNXVUHVOJW-QRPNPIFTSA-M
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Description

Barbituric acid, 5-allyl-5-(1-methylbutyl)-, sodium salt, S(-)-, also known as secobarbital sodium, is a member of the barbiturate class of compounds. Barbiturates are central nervous system depressants that produce effects ranging from mild sedation to general anesthesia. Secobarbital sodium is primarily used as a sedative and hypnotic agent, and it has been employed in anesthesia and the treatment of insomnia .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of secobarbital sodium involves the reaction of barbituric acid with appropriate alkylating agents. The general synthetic route includes the following steps:

Industrial Production Methods

Industrial production of secobarbital sodium typically involves large-scale synthesis using the same basic steps as the laboratory synthesis but optimized for efficiency and yield. The process includes rigorous purification steps to ensure the final product meets pharmaceutical standards .

Chemical Reactions Analysis

Types of Reactions

Secobarbital sodium undergoes several types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include various oxidized and reduced derivatives of secobarbital sodium, as well as substituted barbiturates .

Scientific Research Applications

Secobarbital sodium has a wide range of scientific research applications:

    Chemistry: Used as a reagent in organic synthesis and as a standard in analytical chemistry.

    Biology: Employed in studies of enzyme inhibition and receptor binding.

    Medicine: Used as a sedative and hypnotic agent in anesthesia and the treatment of insomnia.

    Industry: Utilized in the production of other pharmaceutical compounds

Mechanism of Action

Secobarbital sodium exerts its effects by enhancing the action of gamma-aminobutyric acid (GABA), a neurotransmitter that inhibits neuronal activity. It binds to a specific site on the GABA-A receptor/chloride channel complex, increasing the duration of chloride channel opening and leading to hyperpolarization of the neuron. This results in a sedative and hypnotic effect .

Comparison with Similar Compounds

Secobarbital sodium is compared with other barbiturates such as phenobarbital, pentobarbital, and amobarbital:

Secobarbital sodium is unique in its relatively short duration of action and rapid onset, making it suitable for use in anesthesia and short-term sedation .

Similar Compounds

  • Phenobarbital
  • Pentobarbital
  • Amobarbital
  • Thiopental

These compounds share a similar core structure but differ in their pharmacokinetic properties and clinical uses .

Properties

CAS No.

51165-37-8

Molecular Formula

C12H17N2NaO3

Molecular Weight

260.26 g/mol

IUPAC Name

sodium;4,6-dioxo-5-[(2S)-pentan-2-yl]-5-prop-2-enyl-1H-pyrimidin-2-olate

InChI

InChI=1S/C12H18N2O3.Na/c1-4-6-8(3)12(7-5-2)9(15)13-11(17)14-10(12)16;/h5,8H,2,4,6-7H2,1,3H3,(H2,13,14,15,16,17);/q;+1/p-1/t8-;/m0./s1

InChI Key

AXXJTNXVUHVOJW-QRPNPIFTSA-M

Isomeric SMILES

CCC[C@H](C)C1(C(=O)NC(=NC1=O)[O-])CC=C.[Na+]

Canonical SMILES

CCCC(C)C1(C(=O)NC(=NC1=O)[O-])CC=C.[Na+]

Origin of Product

United States

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